6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-2-7-15-13(8-10)16-14(9-20-15)11-3-5-12(6-4-11)17(18)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVJRRGYSMLMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine typically involves the reaction of 4-nitroaniline with 2-hydroxy-5-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the benzoxazine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-methyl-3-(4-aminophenyl)-2H-1,4-benzoxazine, while electrophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly as an anticancer agent. Studies have indicated that derivatives of benzoxazines can inhibit tumor growth by downregulating hypoxia-induced genes, demonstrating low toxicity to normoxic cells .
Case Study: Anticancer Activity
- A study evaluated various derivatives of benzoxazines for their anticancer properties against several cancer cell lines (e.g., PC-3, MDA-MB-231). The results indicated that certain substitutions on the benzoxazine scaffold significantly improved anti-proliferative activity, with IC50 values ranging from 7.84 to 16.2 µM for the most potent compounds .
Antioxidant Properties
Research has identified C-3 tethered 2-oxo-benzoxazines as potent antioxidants. These compounds demonstrated superior antioxidant activity compared to standard references, indicating their potential use in preventing oxidative stress-related diseases .
Data Table: Antioxidant Activity Comparison
| Compound Name | Antioxidant Activity (μM) | Reference Compound |
|---|---|---|
| Compound A | 546.0 ± 13.6 | BHT |
| Compound B | 500.0 ± 10.0 | Ascorbic Acid |
Material Science Applications
Beyond medicinal applications, 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine is being explored for its properties in material science, particularly in polymer chemistry. The unique structure allows for potential applications in developing thermosetting resins and coatings due to its thermal stability and mechanical properties.
Potential Uses:
- Polymer Composites : Incorporation into polymer matrices to enhance mechanical strength and thermal stability.
- Coatings : Development of protective coatings with improved chemical resistance.
Mechanism of Action
The mechanism of action of 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The benzoxazine ring structure allows for the formation of stable complexes with metal ions, which can be useful in catalysis and material science applications.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (EWGs) : The nitro group in 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine contrasts with bromo (in 3-(4-bromophenyl)-6-methyl derivative ) and chloro (in AR7 ). Nitro’s stronger EWG effect may enhance binding to enzymes like thrombin or kinases, as seen in structurally related dual-function antithrombotics .
Positional Effects : Substitution at position 3 (e.g., 4-nitrophenyl vs. 4-methylphenyl in AR7) significantly alters biological targets. AR7’s 4-methylphenyl group correlates with neuroprotection, while nitro-substituted analogs are hypothesized to target cardiovascular or inflammatory pathways .
Ring Saturation : Compared to 3,4-dihydro-2H-1,4-benzoxazines (e.g., thrombin inhibitors ), the unsaturated 2H-1,4-benzoxazine core in the target compound may confer greater metabolic stability or distinct binding conformations.
Pharmacological Mechanisms
Table 2: Mechanism-Based Comparison
- The nitro group may enhance interactions with positively charged residues in thrombin’s S2 pocket, analogous to carboxylate-containing analogs .
Biological Activity
6-Methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its biological properties, focusing on its anticancer potential, antioxidant activity, and other pharmacological effects based on recent research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving the reaction of 2-amino-4-nitrophenol with chloroacetyl chloride, followed by cyclization processes. The synthesis typically yields derivatives that can be further modified to enhance biological activity. The structural formula is represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- PC-3 (prostate cancer)
- MIA PaCa-2 (pancreatic cancer)
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 7.84 | Induction of apoptosis and cell cycle arrest |
| PC-3 | 16.2 | Inhibition of PI3K/AKT pathway |
| MIA PaCa-2 | 14.5 | Downregulation of hypoxia-induced genes |
The compound's mechanism appears to involve induction of apoptosis , which is crucial for its anticancer activity. Studies suggest that it may operate similarly to isoflavones, binding to estrogen receptors and affecting hormone-dependent cancers .
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity . Research indicates that it can scavenge free radicals effectively and protect cellular components from oxidative stress.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference Compound (BHT) | IC50 (µM) |
|---|---|---|---|
| 6-Methyl-3-(4-nitrophenyl) | 546.0 | BHT | 500 |
The compound's ability to act as an antioxidant is attributed to its structural features that allow it to donate electrons and neutralize reactive oxygen species (ROS) .
Other Biological Activities
Beyond anticancer and antioxidant effects, this benzoxazine derivative has shown promise in various other biological activities:
- Antimicrobial Activity : Exhibits antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values ranging from 16–32 µg/mL.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro.
- Neuroprotective Properties : Preliminary studies indicate possible neuroprotective effects against neurodegenerative diseases.
Case Study 1: Anticancer Efficacy in Mice Models
A study conducted on mice models bearing human tumor xenografts showed that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment group exhibited a decrease in tumor proliferation markers and an increase in apoptotic cells.
Case Study 2: Antioxidant Defense Mechanisms
In a model of oxidative stress induced by hydrogen peroxide, administration of the compound significantly reduced lipid peroxidation levels and restored antioxidant enzyme activities (e.g., superoxide dismutase and catalase), indicating its protective role against oxidative damage.
Q & A
Q. What are the common synthetic routes for 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine, and how do reaction parameters influence yield?
Methodological Answer: The synthesis of benzoxazine derivatives typically involves cyclization or condensation reactions. For example, a general protocol includes:
- Step 1: Reacting a nitro-substituted precursor (e.g., 4-nitrophenylacetic acid) with a methyl-substituted benzoxazine intermediate under reflux in methanol .
- Step 2: Purification via flash chromatography (silica gel, dichloromethane/ethyl acetate gradients) to isolate the product .
Key Parameters:
- Catalyst Selection: Palladium on carbon (10% wt) enhances nitro-group reduction in hydrogenation steps, critical for forming the benzoxazine core .
- Reaction Time: Extended stirring (24–48 hours) improves cyclization efficiency .
- Temperature: Room temperature avoids side reactions in sensitive nitro-group transformations .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign signals for the nitrophenyl group (δ 8.0–8.2 ppm for aromatic protons) and benzoxazine methyl group (δ 2.3–2.5 ppm). Use DEPT-135 to confirm quaternary carbons .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 363.1347 for analogous derivatives) .
- X-ray Crystallography: Resolve structural ambiguities (e.g., dihedral angles between benzoxazine and nitrophenyl groups) .
Example Workflow:
Record NMR in CDCl₃ or DMSO-d₆.
Compare HRMS data with theoretical values (Δ < 2 ppm).
For crystallography, grow single crystals via slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzoxazine derivatives?
Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from:
- Structural Variations: Minor substituent changes (e.g., methoxy vs. nitro groups) alter binding affinities .
- Assay Conditions: Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentrations .
Strategies:
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the benzoxazine core?
Methodological Answer: Regioselectivity challenges arise due to the electron-rich benzoxazine ring. Solutions include:
- Directing Groups: Introduce temporary substituents (e.g., acetyl) at the 6-position to steer nitration or halogenation to the 3-position .
- Lewis Acid Catalysis: Use BF₃·Et₂O to activate specific sites for Friedel-Crafts alkylation .
Case Study:
- Nitration: Directed by a methyl group at C6, nitration occurs preferentially at C3 (para to the nitro group), confirmed by NOESY correlations .
Q. How do hydrogen-bonding networks and crystal packing influence the stability of this compound?
Methodological Answer:
- Intramolecular Interactions: O–H···O hydrogen bonds between the benzoxazine oxygen and nitro group stabilize the planar conformation .
- Intermolecular Packing: C–H···π interactions between aromatic rings enhance crystallinity, as shown in X-ray studies (e.g., alternating layers along the c-axis) .
Experimental Validation:
- Perform variable-temperature XRD to assess thermal stability.
- Simulate packing motifs using Mercury software (CCDC) .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution. The 4-nitrophenyl group’s electron-withdrawing nature activates the benzoxazine ring at C2 and C7 .
- Frontier Molecular Orbital (FMO) Analysis: Identify nucleophilic attack sites via LUMO maps (e.g., C3 for SNAr reactions) .
Workflow:
Optimize geometry in gas phase.
Calculate electrostatic potential surfaces.
Validate with experimental kinetic data (e.g., reaction rates with amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
